molecular formula C10H10ClFO B14772851 1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-one

1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-one

Cat. No.: B14772851
M. Wt: 200.64 g/mol
InChI Key: BAEBFXHKIRCQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H10ClFO. It is a derivative of phenylpropanone, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-one typically involves the Friedel-Crafts acylation of 2-chloro-3-fluorobenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: 2-Chloro-3-fluorobenzoic acid.

    Reduction: 1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-ol: The reduced form of the compound.

    2-Chloro-3-fluorobenzoic acid: The oxidized form of the compound.

    1-(2-Chloro-3-fluorophenyl)-2-methylpropan-2-ol: An isomer with a different substitution pattern.

Uniqueness

1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

1-(2-chloro-3-fluorophenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H10ClFO/c1-6(2)10(13)7-4-3-5-8(12)9(7)11/h3-6H,1-2H3

InChI Key

BAEBFXHKIRCQNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C(=CC=C1)F)Cl

Origin of Product

United States

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